Geopyxin F

Beschreibung

Eigenschaften

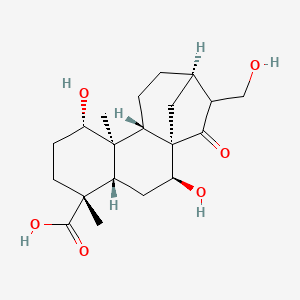

Molekularformel |

C20H30O6 |

|---|---|

Molekulargewicht |

366.454 |

IUPAC-Name |

(1R,2S,4S,5R,8S,9S,10S,13R,14S)-2,8-Dihydroxy-14-(hydroxymethyl)-5,9-dimethyl-15-oxotetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid |

InChI |

InChI=1S/C20H30O6/c1-18(17(25)26)6-5-14(22)19(2)12-4-3-10-8-20(12,15(23)7-13(18)19)16(24)11(10)9-21/h10-15,21-23H,3-9H2,1-2H3,(H,25,26)/t10-,11-,12+,13-,14+,15+,18-,19+,20-/m1/s1 |

InChI-Schlüssel |

ZYGJPARGCUFFBD-XEQOOIGLSA-N |

SMILES |

O=C([C@@](CC[C@H](O)[C@@]1(C)[C@]2([H])CC[C@@]3([H])[C@H]4CO)(C)[C@@]1([H])C[C@H](O)[C@]2(C3)C4=O)O |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>3 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

Geopyxin F |

Herkunft des Produkts |

United States |

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

Geopyxin F (CHO) is characterized by its unique molecular structure, which contributes to its biological activities. The compound has been isolated from Geopyxis species, specifically Geopyxis sp. AZ0066, and exhibits structural similarities with other geopyxins, such as geopyxin A and E. The characterization of this compound was achieved through spectroscopic methods including NMR and mass spectrometry, confirming its chemical composition and functional groups .

Pharmacological Applications

1. Cytotoxic Activity:

Research has demonstrated that this compound exhibits cytotoxic properties against various cancer cell lines. In a study evaluating the structure-activity relationship (SAR) of geopyxins, this compound was found to induce apoptosis in cancer cells by altering protein homeostasis and triggering heat shock responses . This suggests potential applications in cancer therapeutics.

2. Antimicrobial Properties:

this compound has shown promising antimicrobial activity against certain bacterial strains. Its effectiveness in inhibiting microbial growth indicates that it could be developed into a natural antimicrobial agent for use in pharmaceuticals or as a preservative in food products .

Agricultural Applications

1. Plant Growth Promotion:

The compound's ability to influence plant stress responses suggests potential applications in agriculture as a biostimulant. Preliminary studies indicate that this compound may enhance plant resilience to environmental stressors such as drought or salinity, thereby improving crop yields .

2. Pest Control:

Given its bioactive properties, there is potential for this compound to be used in developing eco-friendly pest control solutions. Its efficacy against specific pests could reduce reliance on synthetic pesticides and promote sustainable agricultural practices .

Case Studies

Vergleich Mit ähnlichen Verbindungen

Key Observations :

Cytotoxicity

This disparity is attributed to the absence of the α,β-unsaturated ketone, a critical pharmacophore for Michael addition to cellular thiols .

Heat Shock Induction

Neuropathic Pain Modulation

Research Implications and Gaps

- SAR Insights : The α,β-unsaturated ketone is indispensable for cytotoxicity and HSR activation, while hydroxylation patterns (e.g., C-17 in this compound) modulate solubility and target specificity .

- Unanswered Questions : The role of the oxymethylene group in this compound’s bioactivity remains unexplored. Further studies on its methyl ester (11) or acetylated derivatives could clarify structure-activity relationships.

Vorbereitungsmethoden

Solvent Extraction

The mycelia are homogenized and subjected to sequential solvent extraction:

Table 1: Extraction Solvents and Yields for this compound

| Solvent System | Extraction Time (h) | Yield (mg/g dry weight) |

|---|---|---|

| EtOAc | 72 | 12.4 ± 1.2 |

| MeOH-CHCl₃ | 48 | 8.7 ± 0.9 |

Chromatographic Isolation

Silica Gel Column Chromatography

The EtOAc extract undergoes fractionation using a silica gel (200–300 mesh) column with gradient elution (hexane:EtOAc 10:1 → 1:1). This compound elutes in the 30% EtOAc fraction, detected by TLC (Rf = 0.43, UV 254 nm).

High-Performance Liquid Chromatography (HPLC)

Final purification employs reversed-phase HPLC (C18 column, 250 × 4.6 mm, 5 μm) with isocratic 65% acetonitrile/water at 1.0 mL/min. This compound retention time: 14.2 min (UV detection at 230 nm).

Table 2: Chromatographic Parameters for this compound Isolation

| Technique | Stationary Phase | Mobile Phase | Purity (%) |

|---|---|---|---|

| Silica CC | 200–300 mesh | Hexane:EtOAc gradient | 78 |

| Preparative HPLC | C18 | 65% MeCN/H₂O | 95 |

Structural Elucidation

Spectroscopic Analysis

Absolute Configuration Determination

Modified Mosher’s ester method assigns stereochemistry:

Table 3: Key NMR Data for this compound (δ in ppm)

| Position | ¹H NMR | ¹³C NMR |

|---|---|---|

| 7 | 4.10 (1H, m) | 68.7 |

| 16 | 5.72 (1H, s) | 128.4 |

| 19 | - | 183.6 |

Derivatization and Chemical Modification

Methylation

Treatment with diazomethane converts the C-19 carboxylic acid to a methyl ester (this compound methyl ester, 11 ), enhancing cytotoxicity (IC₅₀ = 2.3 μM vs. HCT-116).

Acetylation

Acetic anhydride/pyridine yields mono- and diacetates:

Table 4: Biological Activity of this compound Derivatives

| Compound | Cytotoxicity (IC₅₀, μM) | Heat-Shock Activation (EC₅₀, μM) |

|---|---|---|

| This compound | 18.4 ± 1.5 | >50 |

| Methyl ester | 2.3 ± 0.4 | 12.7 ± 1.2 |

| Diacetate | 4.1 ± 0.6 | 8.9 ± 0.8 |

Analytical Techniques for Quality Control

Purity Assessment

-

HPLC-DAD : Purity >95% (λ = 230 nm, tR = 14.2 min).

-

LC-MS/MS : MRM transitions m/z 363 → 345 (quantifier), 363 → 301 (qualifier).

Stability Studies

This compound degrades <5% after 6 months at -80°C in amber vials. Accelerated stability testing (40°C/75% RH) shows 15% decomposition over 30 days.

Summary of Preparation Methods

Table 5: Optimized Protocol for this compound Preparation

| Step | Conditions | Outcome |

|---|---|---|

| Fungal cultivation | PDA, 25°C, 28 days | Mycelial biomass production |

| Extraction | EtOAc, 3 × 24 h | Crude extract (12.4 mg/g) |

| Silica gel CC | Hexane:EtOAc (70:30) | Partial purification (78%) |

| Preparative HPLC | C18, 65% MeCN/H₂O, 1 mL/min | Final purity (95%) |

| Structural analysis | NMR, HRESIMS, Mosher’s method | (1S,7S) configuration |

Q & A

Q. How should ecological impact studies be designed to evaluate this compound’s environmental persistence?

- Answer : Conduct microcosm experiments with soil/water samples to measure biodegradation rates (e.g., HPLC quantification). Assess ecotoxicity using model organisms (e.g., Daphnia magna for aquatic toxicity). Include abiotic controls (sterilized samples) to distinguish microbial vs. chemical degradation .

Methodological Best Practices

- Data Rigor : Report means ± SD/SE, p-values, and effect sizes for all assays. Use open-source platforms (e.g., R, Python) for statistical analysis to ensure transparency .

- Reproducibility : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing raw data in repositories like Zenodo or Figshare .

- Contradiction Management : Pre-register hypotheses on platforms like OSF to mitigate bias and facilitate cross-study comparisons .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.